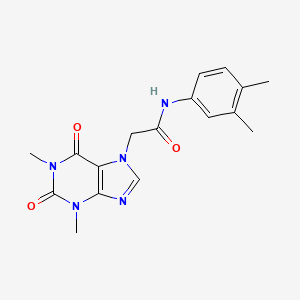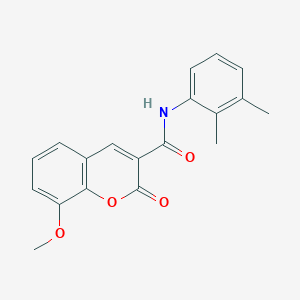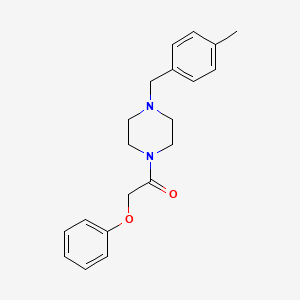
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, commonly known as Dichlorophenyl Furanone (DF), is a synthetic compound that has been extensively studied for its potential applications in scientific research. DF belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities. DF has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to target the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antibacterial activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide for lab experiments is its high purity and availability. This compound can be synthesized in large quantities, making it a readily available compound for scientific research. However, one of the limitations of this compound is its potential toxicity. Further research is needed to fully understand the toxicity profile of this compound and its potential impact on lab experiments.
将来の方向性
There are a number of potential future directions for research on N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. One area of research could be the development of new antibacterial agents based on the structure of this compound. Another potential area of research could be the development of this compound-based therapies for cancer treatment. Further research is also needed to fully understand the mechanism of action of this compound and its potential impact on human health.
合成法
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichlorophenylhydrazine with 2-methyl-3-furoic acid, followed by a series of chemical transformations to yield the final product. The synthesis of this compound has been optimized to provide high yields and purity, making it a readily available compound for scientific research.
科学的研究の応用
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of antibacterial agents. This compound has been shown to exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibacterial agents.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-7-8(5-6-21-7)12(19)17-18-13(20)16-10-4-2-3-9(14)11(10)15/h2-6H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULGMNLVDYLFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)